molecular formula C22H20N2O5 B2477195 8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899396-41-9

8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2477195
CAS RN: 899396-41-9
M. Wt: 392.411
InChI Key: MMRNDRXTMGTVNE-UHFFFAOYSA-N
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Description

8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chemical compound that belongs to the class of chromenopyrimidine derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Methods : Research has been conducted on novel methods for synthesizing chromeno[2,3-d]pyrimidine derivatives, which are significant in pharmaceutical chemistry due to their diverse biological activities. These methods include refluxing equimolar mixtures of specific reagents in acetic acid to obtain pure materials in varying yields (Osyanin et al., 2014).

  • Structural Analysis : Studies have been performed to confirm the structures of these compounds using various spectroscopic techniques like Nuclear Overhauser Effect (NOE), FT-IR, NMR, and MS spectroscopy. These analyses help in understanding the molecular structure and properties of these compounds (Helissey et al., 1987).

Biological Activities and Applications

  • Anticancer Potential : Some derivatives of this compound have shown promising anticancer activities. For instance, certain pyrano[2,3-f]chromene-4,8-dione derivatives demonstrated significant activity against human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma, indicating their potential as anticancer agents (Li et al., 2017).

  • Antimicrobial Properties : Chromeno[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial activity against various bacterial and fungal strains, showing their potential use in combating microbial infections (Okasha et al., 2016).

  • Chemosensor Applications : These compounds have also been explored for their application in chemosensors. For example, specific chromeno[d]pyrimidine-2,5-dione derivatives were used in detecting Hg2+ ions, showcasing their utility in environmental monitoring and analytical chemistry (Jamasbi et al., 2021).

properties

IUPAC Name

8-methoxy-3-(2-methoxyethyl)-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-13-4-6-14(7-5-13)20-23-21-18(22(26)24(20)10-11-27-2)19(25)16-9-8-15(28-3)12-17(16)29-21/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRNDRXTMGTVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=C(O3)C=C(C=C4)OC)C(=O)N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

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